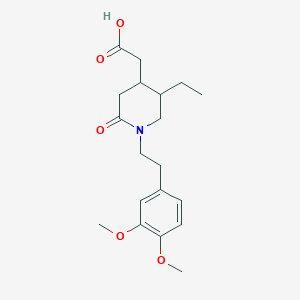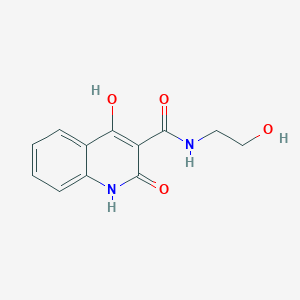
2-((3-Nitrophenyl)sulfonyl)-1-phenylethyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Nitrophenyl)sulfonyl)-1-phenylethyl thiocyanate is an organic compound that features a sulfonyl group, a nitrophenyl group, and a thiocyanate group
Métodos De Preparación
The synthesis of 2-((3-Nitrophenyl)sulfonyl)-1-phenylethyl thiocyanate typically involves multi-step reactions. One common synthetic route starts with the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with thiocyanate in the presence of a base such as triethylamine. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .
Análisis De Reacciones Químicas
2-((3-Nitrophenyl)sulfonyl)-1-phenylethyl thiocyanate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-((3-Nitrophenyl)sulfonyl)-1-phenylethyl thiocyanate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((3-Nitrophenyl)sulfonyl)-1-phenylethyl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with enzyme active sites, while the nitrophenyl group can participate in electron transfer reactions. The thiocyanate group can act as a nucleophile, facilitating various biochemical reactions .
Comparación Con Compuestos Similares
Similar compounds to 2-((3-Nitrophenyl)sulfonyl)-1-phenylethyl thiocyanate include:
2-((4-Nitrophenyl)sulfonyl)-1-phenylethyl thiocyanate: Similar structure but with a different position of the nitro group.
2-((3-Nitrophenyl)sulfonyl)-1-phenylethyl isothiocyanate: Similar structure but with an isothiocyanate group instead of a thiocyanate group.
2-((3-Nitrophenyl)sulfonyl)-1-phenylethyl cyanate: Similar structure but with a cyanate group instead of a thiocyanate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C15H12N2O4S2 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
[2-(3-nitrophenyl)sulfonyl-1-phenylethyl] thiocyanate |
InChI |
InChI=1S/C15H12N2O4S2/c16-11-22-15(12-5-2-1-3-6-12)10-23(20,21)14-8-4-7-13(9-14)17(18)19/h1-9,15H,10H2 |
Clave InChI |
YIBBMNNRXZOFAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977542.png)
![1-(2,5-Dimethylanilino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11977549.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11977558.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11977565.png)
![N'~1~,N'~6~-bis[(E)-(4-chlorophenyl)methylidene]hexanedihydrazide](/img/structure/B11977573.png)

![5-cyclohexyl-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11977585.png)
![(5Z)-3-(3-methoxypropyl)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977591.png)
![Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11977596.png)



![({4-[(E)-(4-Bromobenzoyl)diazenyl]anilino}oxy)(4-methylphenyl)methanone](/img/structure/B11977615.png)
